The synthesis of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane can be achieved through several methods:
Alkylation Method:
Industrial Production:
The molecular structure of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane consists of:
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane participates in various chemical reactions:
Types of Reactions:
The mechanism of action for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane primarily involves its role as a monomer in polymerization reactions. In polymer chemistry:
Property | Value |
---|---|
Boiling Point | Approximately 207.4°C |
Density | Approximately 0.788 g/cm³ |
Solubility | Slightly soluble in chloroform and diethyl ether |
Form | Oil |
Color | Colorless |
Stability | Volatile |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its volatility .
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane has several scientific applications:
The primary synthetic route to 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane (CAS 63251-38-7) involves acid-catalyzed alkylation of cyclohexane derivatives with isoprene. This method leverages Lewis acid catalysts (e.g., AlCl₃, BF₃) or protic acids (H₂SO₄) to facilitate electrophilic addition, achieving yields of 70-85% under optimized conditions [2] [7]. The reaction proceeds via carbocationic intermediates, where isoprene acts as an alkylating agent to introduce the isopropenyl group at the cyclohexane ring’s C2 position.
Key variables impacting yield include:
Table 1: Catalytic Systems for Isoprene Alkylation
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
AlCl₃ | 80 | 4 | 82 |
H₂SO₄ | 100 | 6 | 78 |
BF₃·Et₂O | 60 | 8 | 85 |
Industrial manufacturing employs continuous flow reactors to enhance mass/heat transfer and ensure consistent product quality. Tubular reactors with static mixers enable precise control of residence time (30-90 minutes) and temperature (100±5°C), significantly improving selectivity compared to batch processes [2]. Advanced plants integrate in-line analytics (e.g., FTIR, HPLC) for real-time monitoring of reactant conversion and byproduct formation.
Process optimization focuses on:
Reaction crude contains 15-30% oligomeric byproducts (e.g., Rubber Oligomer 3, CAS 114123-73-8), necessitating multistep purification. Fractional distillation under vacuum (0.1-0.5 kPa) isolates the target compound at 207.4±7.0°C [7]. High-purity grades (>95%) require subsequent preparative HPLC using normal-phase silica columns with hexane/ethyl acetate (99:1) eluents [5].
Challenges include:
Table 2: Physical Properties Guiding Purification
Property | Value | Technique Utilized |
---|---|---|
Boiling Point | 207.4 ± 7.0 °C | Fractional Distillation |
Density | 0.788 ± 0.06 g/cm³ | Solvent Extraction |
Solubility in Chloroform | High | Chromatographic Separation |
The compound’s tertiary carbons at C1/C5 permit cis/trans isomerism, with the cis configuration exhibiting ∼3 kJ/mol greater thermodynamic stability. Enantioselective synthesis uses chiral catalysts (e.g., BINOL-derived phosphoric acids) to access stereoisomers with up to 88% ee [9]. Directed metallation strategies enable regioselective functionalization at C3/C4, yielding derivatives like the 3-(2,2,4-trimethylpentyl) analogue (CAS 114123-73-8) [9].
Critical approaches include:
Table 3: Stereoisomer Distribution Under Varied Conditions
Catalyst System | Temperature (°C) | cis:trans Ratio | ee (%) |
---|---|---|---|
Pd/(R)-BINAP | 70 | 92:8 | 85 |
Ru-JosiPhos | 50 | 95:5 | 88 |
Uncontrolled | 120 | 65:35 | 0 |
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